molecular formula C20H21NO4 B009281 Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester CAS No. 102585-03-5

Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester

Cat. No. B009281
CAS RN: 102585-03-5
M. Wt: 339.4 g/mol
InChI Key: XWNYLOBIJMEALR-UHFFFAOYSA-N
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Description

Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester, also known as X-MP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester works by binding to metal ions or ROS, resulting in a change in its fluorescence properties. This change in fluorescence can be detected and quantified, allowing for the detection of metal ions or ROS in biological samples. This compound has also been shown to bind to neurotransmitters, resulting in a change in its fluorescence properties. This property has been utilized in the development of biosensors for the detection of neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to be non-toxic and does not have any significant biochemical or physiological effects on living organisms. This property makes it an ideal probe for detecting metal ions, ROS, and neurotransmitters in biological samples.

Advantages and Limitations for Lab Experiments

One of the main advantages of Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester is its high sensitivity and selectivity for detecting metal ions, ROS, and neurotransmitters. This compound is also easy to synthesize and can be produced in large quantities. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain biological applications.

Future Directions

There are several future directions for the use of Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester in scientific research. One potential application is in the development of biosensors for the detection of other molecules such as hormones and cytokines. This compound can also be modified to improve its solubility in water, making it more suitable for use in biological applications. Furthermore, this compound can be used in combination with other probes to develop multi-functional biosensors for the detection of multiple analytes simultaneously.
Conclusion:
In conclusion, this compound is a versatile chemical compound that has potential applications in various fields of scientific research. Its high sensitivity and selectivity for detecting metal ions, ROS, and neurotransmitters make it an ideal probe for biological applications. With further research, this compound has the potential to be used in the development of biosensors for the detection of other molecules and in the development of multi-functional biosensors.

Synthesis Methods

Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester can be synthesized through a multi-step process that involves the reaction of xanthene-9-carboxylic acid with piperidine and methyl iodide. The resulting product is then purified using column chromatography to obtain a pure form of this compound. This synthesis method has been widely used in research laboratories to produce this compound for various applications.

Scientific Research Applications

Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe to detect the presence of metal ions such as copper and zinc in biological samples. This compound has also been used as a fluorescent sensor to detect the presence of reactive oxygen species (ROS) in cells. Moreover, this compound has been used in the development of biosensors for the detection of neurotransmitters such as dopamine and serotonin.

properties

CAS RN

102585-03-5

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

(1-methylpiperidin-4-yl) 9-hydroxyxanthene-9-carboxylate

InChI

InChI=1S/C20H21NO4/c1-21-12-10-14(11-13-21)24-19(22)20(23)15-6-2-4-8-17(15)25-18-9-5-3-7-16(18)20/h2-9,14,23H,10-13H2,1H3

InChI Key

XWNYLOBIJMEALR-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)OC(=O)C2(C3=CC=CC=C3OC4=CC=CC=C42)O

Canonical SMILES

CN1CCC(CC1)OC(=O)C2(C3=CC=CC=C3OC4=CC=CC=C42)O

Other CAS RN

102585-03-5

synonyms

tricyclopinate

Origin of Product

United States

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